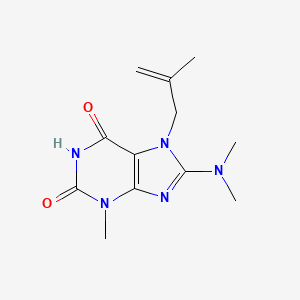

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core structure. Key features include:

- Position 3: Methyl group.

- Position 7: 2-Methylallyl substituent, providing moderate lipophilicity.

Properties

IUPAC Name |

8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMPIMZZGLMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction may involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methylallyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in cellular processes and enzyme interactions.

Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural differences and biological activities of related purine-2,6-dione derivatives:

*Estimated based on structural analogs.

Key Trends and Structure-Activity Relationships (SAR)

Position 7 Modifications: Bulky groups (e.g., naphthalen-3-ylmethyl in Compound 5) enhance binding to enzyme pockets (e.g., Eg5 ATPase) by increasing steric interactions .

Position 8 Modifications: Polar substituents (e.g., dimethylamino, 4-methoxybenzylamino) improve aqueous solubility and hydrogen-bonding capacity, critical for target engagement in kinases or proteases . Heterocyclic groups (e.g., imidazole or pyrazole derivatives) introduce π-stacking interactions, improving selectivity for enzymes like DPP-4 or ALDH .

Biological Implications: The dimethylamino group in the target compound may mimic natural ligands in kinase or protease binding sites, similar to linagliptin’s 3-aminopiperidinyl group .

Biological Activity

8-(Dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of cancer and other diseases through enzyme inhibition.

- Molecular Formula : C11H15N5O2

- Molecular Weight : Approximately 249.12 g/mol

- Structural Representation : The compound features a purine base with various substituents that influence its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation and survival pathways. Similar purine derivatives have been documented to function as kinase inhibitors, which are vital in regulating cellular processes such as growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in nucleotide metabolism suggests potential applications in targeting metabolic pathways in cancer cells. Specifically, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) and other kinases critical for cell cycle regulation.

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines have shown that treatment with this compound leads to a significant decrease in cell viability and an increase in apoptotic markers. These findings suggest its potential as a chemotherapeutic agent.

- Animal Models : Preclinical studies in animal models have further corroborated the antitumor effects observed in vitro. Administration of the compound resulted in reduced tumor growth rates and improved survival rates compared to control groups.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.